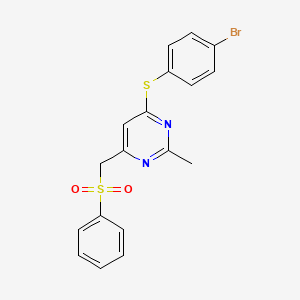

(6-((4-Bromophenyl)sulfanyl)-2-methyl-4-pyrimidinyl)methyl phenyl sulfone

CAS No.: 338960-48-8

Cat. No.: VC7505592

Molecular Formula: C18H15BrN2O2S2

Molecular Weight: 435.35

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 338960-48-8 |

|---|---|

| Molecular Formula | C18H15BrN2O2S2 |

| Molecular Weight | 435.35 |

| IUPAC Name | 4-(benzenesulfonylmethyl)-6-(4-bromophenyl)sulfanyl-2-methylpyrimidine |

| Standard InChI | InChI=1S/C18H15BrN2O2S2/c1-13-20-15(12-25(22,23)17-5-3-2-4-6-17)11-18(21-13)24-16-9-7-14(19)8-10-16/h2-11H,12H2,1H3 |

| Standard InChI Key | KPJKFAUWTLVCDI-UHFFFAOYSA-N |

| SMILES | CC1=NC(=CC(=N1)SC2=CC=C(C=C2)Br)CS(=O)(=O)C3=CC=CC=C3 |

Introduction

Molecular Formula and Weight

Structural Description

The compound consists of:

-

A pyrimidine core substituted at the 6th position with a bromophenyl sulfanyl group.

-

A methyl group at the 2nd position of the pyrimidine ring.

-

A phenyl sulfone moiety attached via a methylene bridge to the pyrimidine ring.

Chemical Identifiers

-

IUPAC Name: (6-{[(4-Bromophenyl)sulfanyl]methyl}-2-methylpyrimidin-4-yl)methyl phenyl sulfone

-

SMILES Notation:

COC1=CC=C(C=C1)CSC2=NC(=CC(=O)N2)CSC3=CC=C(C=C3)Br

Synthesis

The synthesis of this compound likely involves:

-

Formation of Pyrimidine Core: Starting with a methylated pyrimidine derivative.

-

Functionalization at Position 6: Introduction of a bromophenyl sulfanyl group via nucleophilic substitution or coupling reaction.

-

Attachment of Phenyl Sulfone: Through a methylene bridge, typically using sulfonation or related reactions.

Related Compounds

Several structurally related derivatives have been synthesized for biological and material applications:

-

4-(4-Bromophenyl)sulfanyl-6-(methylsulfonylmethyl)-2-phenylpyrimidine

-

3-{[(4-Bromophenyl)methyl]sulfanyl}-6-[(2,4-dichlorophenyl)methyl]pyridazine

Potential Applications

The compound belongs to a class of pyrimidine derivatives, which are known for their wide range of applications:

-

Pharmaceuticals: Pyrimidine derivatives often exhibit antiviral, anticancer, and antibacterial properties.

-

Material Science: Sulfone-containing compounds are used in high-performance polymers due to their thermal stability.

Biological Activity

While specific biological activities for this compound are not documented, similar pyrimidine-sulfone derivatives often demonstrate:

-

Enzyme Inhibition: Effective against enzymes like dihydrofolate reductase.

-

Antimicrobial Properties: Due to the presence of sulfone and brominated aromatic groups.

Structural Studies

Studies on related compounds suggest that the presence of bromophenyl and sulfone groups enhances intermolecular interactions such as hydrogen bonding and π–π stacking in crystal structures .

Pharmacological Insights

Sulfonamide derivatives, including those with pyrimidine cores, have been extensively studied for their role in inhibiting bacterial growth by interfering with folic acid synthesis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume